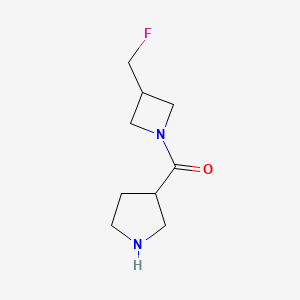

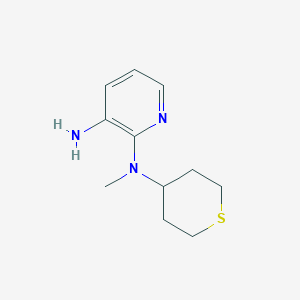

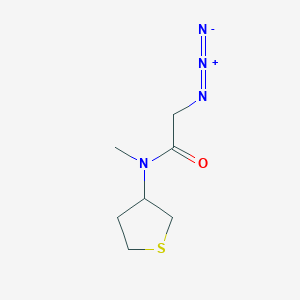

(3-(Fluoromethyl)azetidin-1-yl)(pyrrolidin-3-yl)methanone

Übersicht

Beschreibung

3-(Fluoromethyl)azetidin-1-yl)(pyrrolidin-3-yl)methanone, commonly referred to as FMAP, is an organic compound that has been studied extensively for its potential applications in the fields of pharmaceuticals, medical research, and biochemistry. FMAP is a unique molecule that has a variety of interesting properties, including the ability to bind to and activate certain proteins, enzymes, and receptors in the body. FMAP has been studied for its potential therapeutic applications, as well as for its potential to be used in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

(3-(Fluoromethyl)azetidin-1-yl)(pyrrolidin-3-yl)methanone and its derivatives are primarily investigated for their structural properties and synthesis pathways. Huang et al. (2021) conducted a study on the synthesis and crystal structure of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone. These boric acid ester intermediates with benzene rings were obtained through a three-step substitution reaction. The structure was confirmed using various spectroscopic techniques and single-crystal X-ray diffraction. The study also employed density functional theory (DFT) to further investigate the molecular structures, revealing that the DFT-optimized molecular structures are consistent with the crystal structures determined by X-ray diffraction. This study offers a detailed understanding of the structural and physicochemical properties of related compounds, which is crucial for further applications in scientific research (Huang et al., 2021).

Anticonvulsant and Antimicrobial Properties

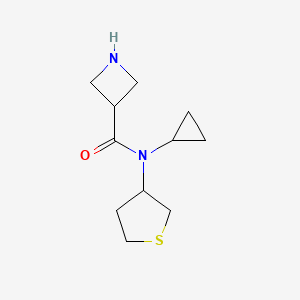

Malik and Khan (2014) synthesized a series of novel derivatives, including (5-amino-3-substituted-1, 2, 4-triazin-6-yl)(2-(6-halo-substituted benzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone. These compounds were evaluated for their anticonvulsant activities using the maximal electroshock (MES) test. One of the compounds demonstrated significant potency and a high protective index, suggesting its potential as an anticonvulsant agent. The study also explored the influence of these compounds on sodium channels in vitro to understand their mechanism of action (Malik & Khan, 2014).

Formulation Development for Improved Bioavailability

A study by Burton et al. (2012) focused on the development of a suitable formulation for early toxicology and clinical studies of a compound with structural similarities, aiming to inhibit the ultrarapid potassium current (IKur) for arrhythmia treatment. The study evaluated various nonaqueous solution formulations to prevent or delay precipitation of the compound from solution following dilution with water. A solubilized, precipitation-resistant formulation achieved the highest plasma concentrations in rats, dogs, and humans, highlighting the significance of formulation development in enhancing the bioavailability of poorly soluble compounds (Burton et al., 2012).

Zukünftige Richtungen

- Giovanna Li Petri et al. “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.” Topics in Current Chemistry, 2021

- Obniska J et al. “Synthesis, anticonvulsant, and antinociceptive activity of new 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamides and 3-phenyl-butanamides.” Arch Pharm (Weinheim), 2024

Eigenschaften

IUPAC Name |

[3-(fluoromethyl)azetidin-1-yl]-pyrrolidin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15FN2O/c10-3-7-5-12(6-7)9(13)8-1-2-11-4-8/h7-8,11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKMNAQZSTSWJID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=O)N2CC(C2)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Hydroxyethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1477646.png)

![8-(2-Aminoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1477647.png)

![2-Chloro-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1477667.png)